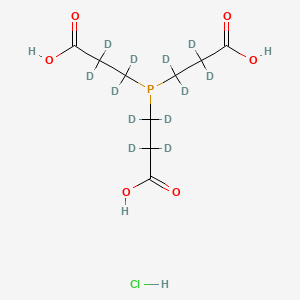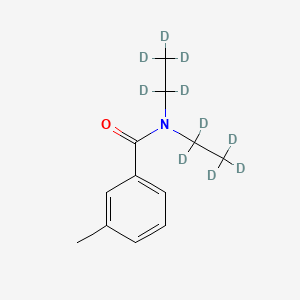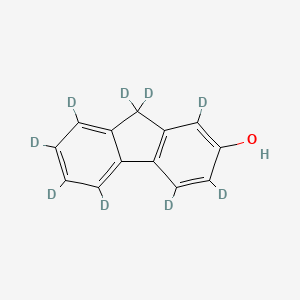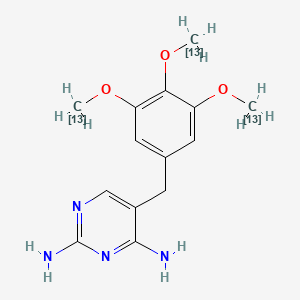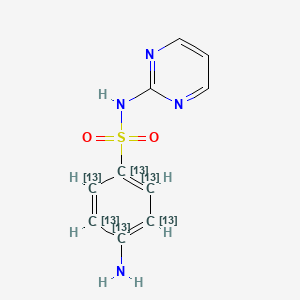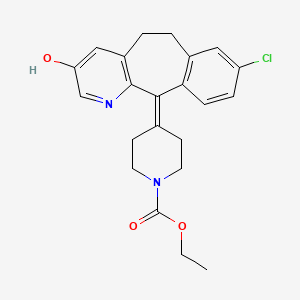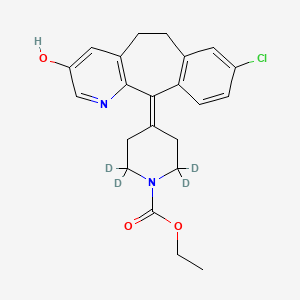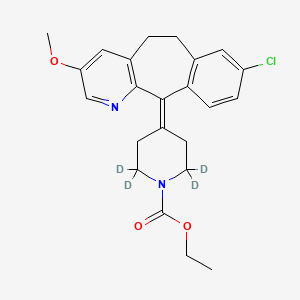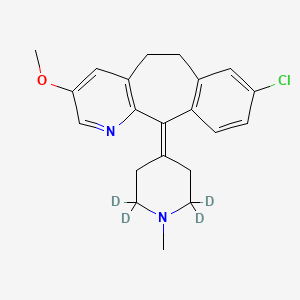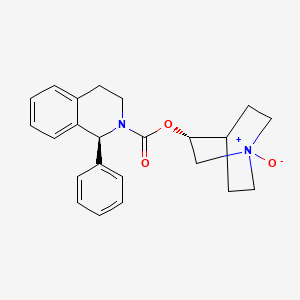
3-Ethyl-4-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by its pyridinone structure, which includes an ethyl group at the third position and a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylpyridin-2(1H)-one typically involves the reaction of 3-ethylpyridine with a methylating agent under controlled conditions. One common method is the alkylation of 3-ethylpyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.
化学反应分析
Types of Reactions
3-Ethyl-4-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridinones, which can be further utilized in different applications.
科学研究应用
3-Ethyl-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in various industrial processes.
作用机制
The mechanism of action of 3-Ethyl-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 3-Ethyl-4-methylpyridine
- 4-Methylpyridin-2(1H)-one
- 3-Ethylpyridin-2(1H)-one
Uniqueness
3-Ethyl-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the pyridinone ring differentiates it from other similar compounds, making it a valuable compound for various applications.
属性
CAS 编号 |
101870-24-0 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.182 |
IUPAC 名称 |
3-ethyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-6(2)4-5-9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI 键 |
GRSWJYSXCCFPNA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CNC1=O)C |
同义词 |
2(1H)-Pyridone,3-ethyl-4-methyl-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



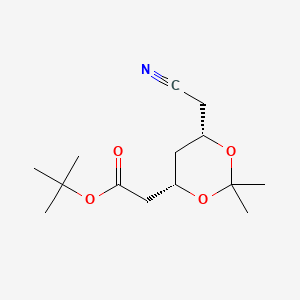
![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)
